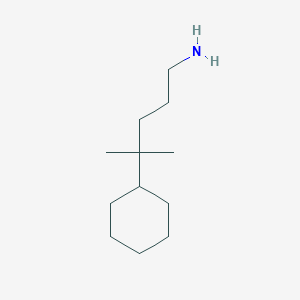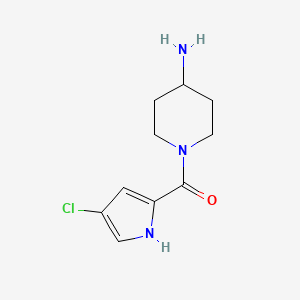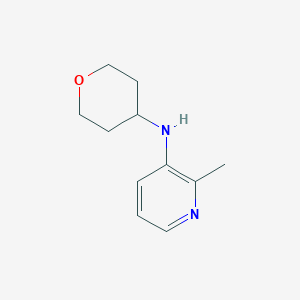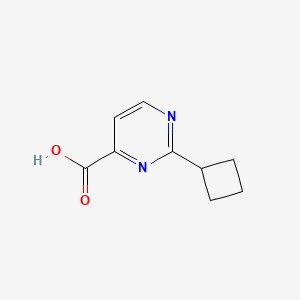
2-(4-Carboxyphenyl)-4-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Carboxyphenyl)-4-hydroxybenzoic acid: is an organic compound belonging to the class of benzoic acids It contains a benzene ring with both a carboxyl group and a hydroxyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carboxyphenyl)-4-hydroxybenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-carboxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4-Carboxyphenyl)-4-hydroxybenzoic acid can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and sulfonic acid derivatives
Scientific Research Applications
Chemistry: 2-(4-Carboxyphenyl)-4-hydroxybenzoic acid is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of anti-inflammatory and anticancer agents. Its structural features make it a candidate for targeting specific biological pathways.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 2-(4-Carboxyphenyl)-4-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxyl and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, in anti-inflammatory applications, the compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Lacks the additional carboxyl group, making it less versatile in certain reactions.
4-Carboxybenzoic acid: Lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
Uniqueness: 2-(4-Carboxyphenyl)-4-hydroxybenzoic acid is unique due to the presence of both carboxyl and hydroxyl groups on the benzene ring
Properties
Molecular Formula |
C14H10O5 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-(4-carboxyphenyl)-4-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10O5/c15-10-5-6-11(14(18)19)12(7-10)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19) |
InChI Key |
SAHIXJONRJSVGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate](/img/structure/B13213319.png)

![8,8-Dimethyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13213336.png)


![2-{Thieno[2,3-d]pyrimidin-4-ylamino}propanoic acid](/img/structure/B13213341.png)
![6-Bromospiro[indoline-3,4'-piperidine]](/img/structure/B13213361.png)
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13213362.png)


